molecular formula C8H9NO B12449358 4-Cyclopropyl-pyridine 1-oxide

4-Cyclopropyl-pyridine 1-oxide

Cat. No.: B12449358
M. Wt: 135.16 g/mol
InChI Key: YXJKPNWMVRQFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE is a chemical compound with a unique structure that includes a cyclopropyl group attached to a pyridinium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE typically involves the reaction of cyclopropylamine with pyridine derivatives under specific conditions. One common method is the Chichibabin synthesis, which involves the reaction of aldehydes or ketones with ammonia . This reaction is carried out in the gas phase on a solid acid catalyst, such as silica-alumina .

Industrial Production Methods

For industrial production, the Chichibabin method is often preferred due to its efficiency and scalability. This method allows for the mass production of pyridine derivatives, which are then further processed to obtain 4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE .

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce various reduced forms of the compound .

Properties

IUPAC Name

4-cyclopropyl-1-oxidopyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJKPNWMVRQFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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